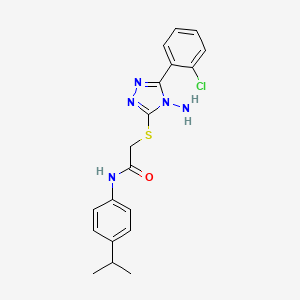

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide

Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core functionalized with a thioether-linked acetamide group. Its structure includes:

- 2-Chlorophenyl group at position 5, contributing to lipophilicity and steric bulk.

- N-(4-Isopropylphenyl)acetamide, which introduces a branched alkyl chain, modulating solubility and receptor interactions.

This scaffold is associated with bioactive properties, particularly anti-inflammatory and antiexudative activities, as observed in structurally related analogs .

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5OS/c1-12(2)13-7-9-14(10-8-13)22-17(26)11-27-19-24-23-18(25(19)21)15-5-3-4-6-16(15)20/h3-10,12H,11,21H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXBLQJMRFRRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazole ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile to form the triazole ring.

Introduction of the chlorophenyl group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

Thioether formation: The triazole derivative is then reacted with a thiol to form the thioether linkage.

Acetamide formation: Finally, the acetamide group is introduced through an acylation reaction with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations:

- Chlorophenyl Position: The 2-chloro substitution in the target compound vs.

- Bioactivity : Derivatives with 5-(furan-2-yl) substituents exhibit significant anti-exudative activity (57% inhibition at 10 mg/kg vs. diclofenac sodium) , suggesting that electron-rich heterocycles at position 5 may enhance efficacy.

Structure-Activity Relationship (SAR) Insights

- Triazole Core: The 4-amino group is critical for hydrogen bonding, as seen in anti-exudative analogs .

- Thioether Linkage : Enhances metabolic stability compared to oxygen analogs.

- Aryl Substitutions : Chlorine atoms improve lipophilicity and bioavailability, while isopropyl groups may optimize pharmacokinetics via reduced CYP450 interactions.

Research Findings and Gaps

- Anti-Inflammatory Potential: The target compound’s structural similarity to active anti-exudative agents () warrants in vivo testing.

- Toxicity Data: No toxicity reports are available for this compound, though analogs like 2-chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () highlight the need for safety profiling.

- Synthetic Optimization : Methods from could be adapted to improve yield and purity.

Biological Activity

The compound 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a triazole ring and an acetamide functional group, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have indicated that triazole derivatives exhibit significant antiviral properties. For instance, compounds similar to our target have shown potent inhibition against human adenoviruses (HAdV), with selectivity indexes exceeding 100. The mechanism appears to involve targeting the viral DNA replication process, inhibiting key steps in the viral life cycle .

Antimicrobial Activity

Triazole compounds are also recognized for their antibacterial properties. In vitro evaluations have demonstrated that related compounds exhibit moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The effectiveness is often linked to their ability to inhibit enzymes critical for bacterial survival .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, its activity against urease has been highlighted, with some derivatives showing IC50 values significantly lower than standard inhibitors. This suggests a promising avenue for treating conditions like urease-related infections .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The triazole moiety is known to interact with enzyme active sites, potentially leading to inhibition of critical metabolic pathways.

- DNA/RNA Targeting : Similar compounds have been shown to interfere with nucleic acid synthesis in viruses, suggesting that our compound may exhibit similar mechanisms.

- Protein Binding : Studies on binding interactions with proteins such as bovine serum albumin (BSA) indicate potential pharmacological effectiveness and bioavailability .

Case Studies

Several case studies have focused on the biological activity of triazole derivatives:

- Case Study 1 : A series of synthesized triazole compounds were evaluated for their antiviral efficacy against HAdV. Among them, one derivative exhibited an IC50 value of 0.27 μM with low cytotoxicity, indicating a favorable therapeutic window .

- Case Study 2 : Research on urease inhibitors revealed that certain triazole derivatives showed strong inhibitory effects with IC50 values ranging from 1.13 µM to 6.28 µM compared to traditional standards .

Data Table: Biological Activity Summary

Q & A

Q. What are the established synthetic routes for 2-((4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-isopropylphenyl)acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A general protocol involves reacting 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with a chloroacetamide derivative in ethanol under basic conditions (e.g., aqueous KOH). The reaction mixture is refluxed for 1–5 hours, followed by precipitation in water and recrystallization from ethanol . Key parameters include:

| Reaction Parameter | Typical Conditions |

|---|---|

| Solvent | Ethanol/water mixture |

| Base | 0.002 M KOH |

| Temperature | Reflux (~78°C) |

| Time | 1–5 hours |

| Yield | 57–72% |

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- 1H NMR Spectroscopy : Used to identify proton environments, such as aromatic protons (δ 7.42–7.58 ppm), NH groups (δ 10.10–13.30 ppm), and methyl/methylene signals from the isopropyl group .

- FTIR Analysis : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

- Melting Point Determination : A sharp melting point (>250°C) indicates purity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction conditions. For example:

- Transition State Analysis : Identifies energy barriers for key steps (e.g., thiolate nucleophile formation).

- Solvent Effects : Simulations assess ethanol/water interactions to enhance solubility and reaction rates .

- Experimental Validation : Computational predictions are tested via small-scale trials, with iterative adjustments to temperature, base concentration, or solvent ratios .

Q. How can tautomeric or conformational ambiguities (e.g., amine-imine equilibria) be resolved?

- Methodological Answer :

- Dynamic NMR Studies : Track proton exchange rates in deuterated solvents to detect tautomeric forms (e.g., amine:imine ratios of 50:50 observed in DMSO-d₆) .

- X-ray Crystallography : Provides definitive structural evidence. For related triazole derivatives, crystallographic data resolved substituent orientations and hydrogen-bonding networks .

- pH-Dependent UV/Vis Spectroscopy : Monitors shifts in absorption spectra to infer tautomer stability under varying conditions .

Q. What strategies address contradictory biological activity data in preclinical studies?

- Methodological Answer :

- Dose-Response Curves : Establish compound efficacy thresholds (e.g., IC₅₀ values) across multiple cell lines or animal models to distinguish artifacts from true activity .

- Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may skew results .

- In Silico ADMET Predictions : Assess bioavailability, toxicity, and protein binding to contextualize in vitro/in vivo discrepancies .

Q. How should in vivo studies be designed to evaluate antiexudative or anti-inflammatory activity?

- Methodological Answer :

- Animal Models : Use carrageenan-induced paw edema in rodents to quantify edema reduction. Dosing regimens typically involve oral or intraperitoneal administration (10–50 mg/kg) .

- Biomarkers : Measure prostaglandin E₂ (PGE₂) or TNF-α levels via ELISA to correlate compound effects with inflammatory pathways .

- Control Groups : Include standard NSAIDs (e.g., indomethacin) for comparative efficacy analysis .

Data Contradiction Analysis

Q. How to reconcile variations in reported reaction yields (e.g., 57% vs. 72%)?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction parameters (e.g., stoichiometry, solvent purity) in controlled replicates.

- Byproduct Analysis : TLC or HPLC identifies side products (e.g., disulfide formation from thiol oxidation) that reduce yield .

- Catalyst Screening : Test alternative bases (e.g., NaHCO₃ vs. KOH) to improve efficiency .

Safety and Handling

Q. What safety protocols are critical during synthesis and handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.